

potential off-target effects of aviglycine in plants

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Compound of Interest

Compound Name: *Aviglycine*

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Aviglycine (AVG) Technical Support Center

Welcome to the technical support resource for researchers using **Aviglycine** (AVG). This guide provides in-depth information, troubleshooting advice, and experimental protocols to help you understand and manage the potential off-target effects of AVG in your plant-based experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered when using **Aviglycine**.

Q1: What is the intended "on-target" mechanism of **Aviglycine** (AVG)?

Aviglycine is primarily known as a potent inhibitor of ethylene biosynthesis. Its specific on-target action is the competitive inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.^{[1][2]} This is a key regulatory enzyme in the ethylene production pathway, responsible for converting S-adenosylmethionine (SAM) to ACC, the direct precursor of ethylene.^{[1][3]} By blocking this step, AVG effectively reduces or halts ethylene production, which is why it is widely used to delay fruit ripening, prevent pre-harvest fruit drop, and slow senescence.^{[2][4][5]}

Q2: After applying AVG, I observed altered root growth and changes in leaf biomass, which are not directly related to ethylene inhibition. Why is this happening?

These are likely off-target effects. **Aviglycine** is not entirely specific to ACC synthase. It is a "suicide inhibitor" that can also affect a broad range of other enzymes that use pyridoxal phosphate (PLP) as a cofactor, particularly enzymes in the aminotransferase family.[6][7][8] Many of these enzymes are crucial for primary metabolic pathways, including:

- Nitrogen Metabolism: AVG can disrupt the assimilation of nitrogen into amino acids.[6]
- Auxin (IAA) Biosynthesis: The inhibitor can affect tryptophan aminotransferases (TAA) and related enzymes, which are involved in the production of the plant hormone auxin.[6][7]
- Amino Acid Synthesis: It can interfere with the synthesis of various amino acids, altering the plant's metabolic profile.[6]

This lack of specificity means that while you are targeting ethylene, you may unintentionally be altering nitrogen balance, hormone homeostasis, and overall plant development, leading to phenotypes like stunted root systems and increased leaf weight.[6]

Q3: My plants treated with AVG show symptoms that resemble nutrient imbalance, specifically related to nitrogen. Is this a known side effect?

Yes, this is a well-documented off-target effect. By inhibiting multiple aminotransferases downstream of the GS/GOGAT cycle, AVG can severely impair nitrogen metabolism.[6] Researchers have observed that AVG treatment can lead to a significant accumulation of ammonium (NH_4^+) and glutamine in the roots.[6] Paradoxically, this disruption can also trigger an increase in nitrate (NO_3^-) uptake from the growth medium and its translocation to the shoots.[6] This creates a significant imbalance in the plant's carbon and nitrogen economy, which can manifest as symptoms of nutrient stress or unusual growth patterns.[6]

Q4: Besides ethylene, can AVG directly affect other plant hormone pathways?

Yes, the most significant off-target hormonal effect is on auxin (IAA) biosynthesis.[6][7] Several pathways for auxin production rely on PLP-dependent aminotransferases, such as Tryptophan Aminotransferase (TAA), to convert tryptophan into auxin precursors.[6] Because AVG can inhibit these enzymes, it can lead to a reduction in auxin levels or an accumulation of its precursor, tryptophan, particularly in the roots.[6] This interference with the ethylene/auxin interaction is a key reason for the profound effects AVG can have on root morphogenesis.[6]

Q5: What are the common visual or phenotypic off-target effects I should monitor in my experiments?

Beyond the intended delay in ripening or senescence, be watchful for the following unintended effects:

- **Altered Root Architecture:** A significant reduction in the elongation of the primary and lateral roots is a classic sign of off-target activity.[\[6\]](#)
- **Changes in Biomass Allocation:** You may observe a decrease in root fresh and dry weight, accompanied by an increase in leaf biomass or specific leaf mass (weight per area).[\[6\]](#)
- **Phytotoxicity Symptoms:** At higher concentrations or with repeated applications, AVG can cause phytotoxicity, which often appears as yellowing (chlorosis) on young, developing leaves.[\[9\]](#)
- **Unintended Horticultural Effects:** While sometimes beneficial, effects like increased fruit weight and thicker fruit peel are secondary consequences of altered metabolism and should be recognized as such.[\[3\]](#)

Q6: How can I design my experiment to minimize, or at least control for, these off-target effects?

Controlling for off-target effects is crucial for accurate data interpretation. Consider the following strategies:

- **Conduct Dose-Response Studies:** Determine the minimum effective concentration of AVG required to achieve the desired level of ethylene inhibition. Using excessive concentrations will invariably increase the likelihood and severity of off-target effects.
- **Implement Rescue Experiments:** To confirm if an observed phenotype is due to a specific metabolic disruption, try to "rescue" the phenotype by co-applying a downstream product. For instance, the partial restoration of root growth by the co-application of glutamate confirmed that AVG's effect was linked to impaired nitrogen metabolism.[\[6\]](#)
- **Use Alternative Inhibitors:** Compare the effects of AVG with other ethylene inhibitors that have different modes of action. For example, 1-methylcyclopropene (1-MCP) blocks the

ethylene receptors, not biosynthesis. If a phenotype is observed with AVG but not with 1-MCP, it is strong evidence for an off-target effect of AVG.

- Perform Metabolomic Analysis: Directly measure the changes in the plant's metabolic profile. Quantifying amino acids, organic acids, and other hormone levels (especially IAA) can provide direct evidence of which pathways are being affected by AVG.[\[6\]](#)

Quantitative Data on Aviglycine Effects

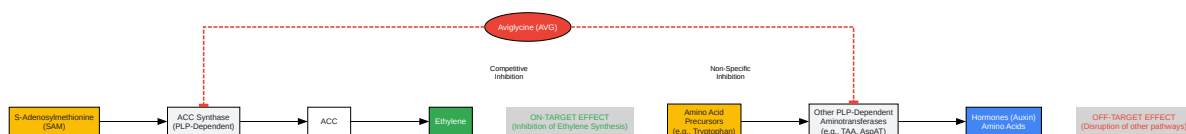
The following table summarizes quantitative data from various studies, illustrating the on-target and off-target effects of AVG at different concentrations.

Parameter	Plant/Tissue	AVG Concentration	Observed Effect	Citation
On-Target Effects				
Pre-harvest Fruit Drop	Citrus	100-300 mg/L	Significantly decreased pre-harvest drop compared to control.	[3]
Natural Flowering	Pineapple	500 mg/L (2 applications)	Reduced flowering from 95.0% (control) to 51.3%.	[10]
Fruit Ripening	Tomato (Post-harvest)	1 mM	Delayed color change and maintained fruit firmness.	[11]
Off-Target Effects				
Root Length	Brassica napus seedlings	10 μ M	Significantly reduced the length of the exploratory root system.	[6]
Root Dry Weight	Brassica napus seedlings	10 μ M	Significantly reduced root dry weight.	[6]
Nitrate ($^{15}\text{NO}_3^-$) Uptake	Brassica napus roots	10 μ M	Significantly increased the rate of nitrate uptake.	[6]

Tryptophan Content	Brassica napus roots	10 μ M	Caused a significant accumulation of tryptophan.	[6]
Leaf Biomass	Brassica napus seedlings	10 μ M	Induced a significant increase in leaf biomass.	[6]
Fruit Weight	Citrus	100-300 mg/L	Significantly increased fruit weight compared to control.	[3]

Visualizations: Pathways & Workflows

Aviglycine's Dual Mechanism of Action



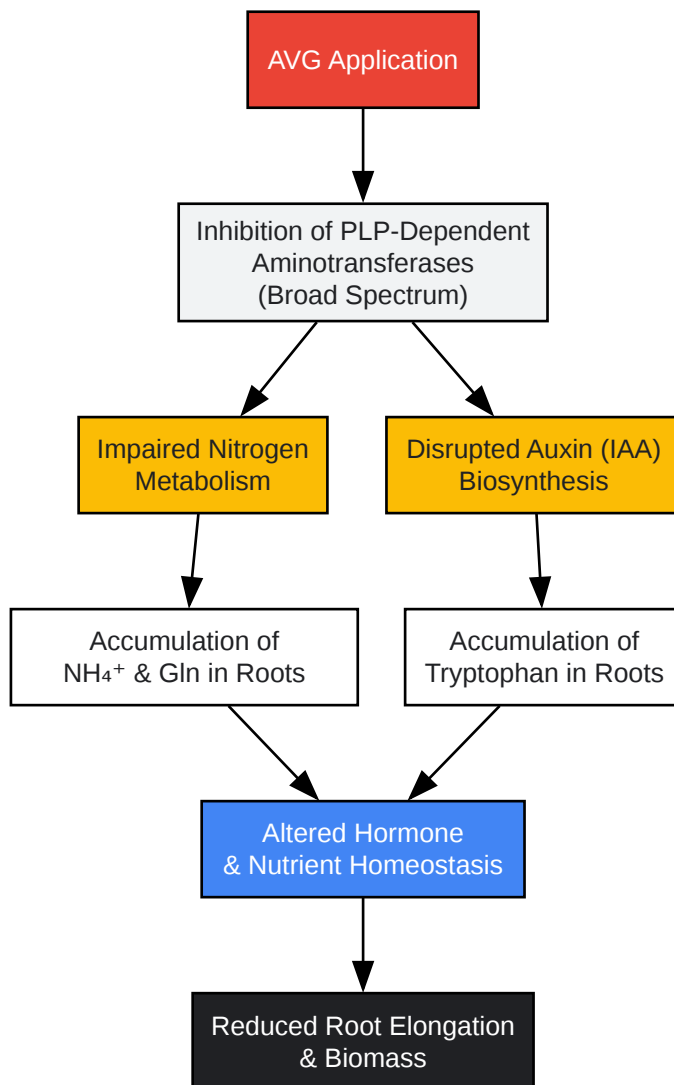
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Caption: On-target vs. off-target action of **Aviglycine (AVG)**.

Experimental Workflow for Assessing Off-Target Effects

Caption: Workflow for investigating **Aviglycine**'s off-target effects.

Logical Cascade of an Off-Target Effect on Root Growth



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Caption: Logical flow of AVG's off-target impact on plant root development.

Experimental Protocols

Protocol: Assessing Off-Target Effects of Aviglycine on Plant Metabolism

This generalized protocol provides a framework for designing experiments to identify and quantify the off-target effects of AVG.

1. Plant Material and Growth Conditions

- Select a model system or crop of interest (e.g., *Arabidopsis thaliana*, *Brassica napus*, tomato).
- Grow plants in a controlled environment (growth chamber or greenhouse) with defined photoperiod, light intensity, and temperature to ensure reproducibility.
- Use a hydroponic system or a standardized solid medium (e.g., agar plates, sand/vermiculite mix) with a defined nutrient solution (e.g., Hoagland, MS). This allows for precise control over nutrient availability and inhibitor application.

2. **Aviglycine** Preparation and Application

- **Stock Solution:** Prepare a concentrated stock solution of **Aviglycine** hydrochloride (AVG) in an appropriate aqueous buffer (e.g., PBS pH 7.2 or sterile water).[\[11\]](#) Store aliquots at -20°C for long-term stability. Note that aqueous solutions are best prepared fresh for daily use.[\[11\]](#)
- **Application Methods:**
 - **Hydroponics/Agar:** Add AVG from the stock solution directly to the liquid or agar growth medium to achieve the final desired concentrations.
 - **Foliar Spray:** Dissolve AVG in water with a non-ionic surfactant (e.g., 0.01% Tween-20) to ensure even leaf coverage. Spray until runoff.
 - **Root Drench:** Apply a defined volume of the AVG solution directly to the soil or growth substrate surrounding the plant roots.

3. Experimental Design

- **Controls:** Always include a negative control (plants receiving no treatment) and a vehicle control (plants receiving the buffer/surfactant solution without AVG).
- **Dose-Response:** Use a range of AVG concentrations (e.g., 0.1 μ M, 1 μ M, 10 μ M, 100 μ M) to assess the concentration at which off-target effects become apparent.

- Time-Course: Harvest plant material at multiple time points after treatment (e.g., 6h, 24h, 3d, 7d) to capture both early metabolic shifts and later developmental changes.
- Rescue Treatment: To test the hypothesis of nitrogen metabolism impairment, include a treatment group with AVG + 1 mM Glutamate.[6]

4. Phenotypic and Physiological Measurements

- Morphology: Measure primary root length, lateral root density, shoot height, leaf area, and fresh/dry weight of separated roots and shoots.
- Physiology: Measure ethylene production rates using gas chromatography. Assess photosynthetic parameters (e.g., chlorophyll content, gas exchange) if relevant.

5. Biochemical and Metabolomic Analysis

- Sample Collection: Harvest tissues, flash-freeze in liquid nitrogen, and store at -80°C until analysis.
- Amino Acid Analysis: Extract free amino acids and quantify them using a suitable method like UPLC with pre-column derivatization (e.g., AccQ•Tag method) and detection at 260 nm, as detailed in studies like Le Deunff et al. (2019).[6]
- Hormone Analysis: Extract and purify endogenous hormones (especially IAA) and quantify using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.
- Nutrient Analysis: Determine total nitrogen and carbon content in dried root and shoot tissues using an elemental analyzer.

6. Data Analysis

- Use appropriate statistical tests (e.g., ANOVA, t-tests) to determine significant differences between treatment groups.
- Correlate phenotypic data with metabolic changes to establish links between AVG's inhibition of specific pathways and the observed effects.

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